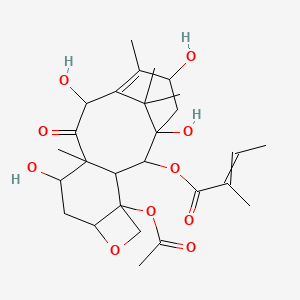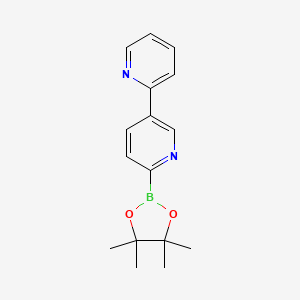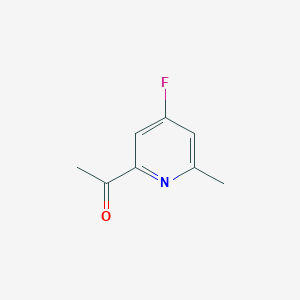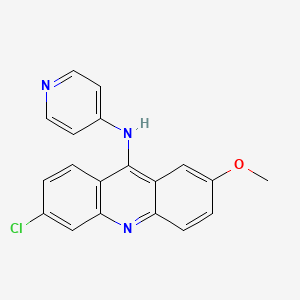
2-Debenzoyl-2-tigloyl 10-DAB;Paclitaxel impurity 22;2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Debenzoyl-2-tigloyl 10-DAB, also known as Paclitaxel impurity 22 or 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a chemical compound with the molecular formula C27H38O10 and a molecular weight of 522.58 g/mol . This compound is a derivative of 10-Deacetylbaccatin III and is used primarily in the field of biochemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB involves the modification of 10-Deacetylbaccatin IIIThe reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations .
Industrial Production Methods
Industrial production methods for 2-Debenzoyl-2-tigloyl 10-DAB are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of 2-Debenzoyl-2-tigloyl 10-DAB .
Aplicaciones Científicas De Investigación
2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its role as an impurity in the synthesis of paclitaxel, a widely used anticancer drug.
Industry: Utilized in the production of various pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and disrupting cell division .
Comparación Con Compuestos Similares
2-Debenzoyl-2-tigloyl 10-DAB is similar to other derivatives of 10-Deacetylbaccatin III, such as:
10-Deacetylbaccatin III: The parent compound from which 2-Debenzoyl-2-tigloyl 10-DAB is derived.
2-Debenzoyl-2-pentonyl Docetaxel: Another derivative with different substituents.
The uniqueness of 2-Debenzoyl-2-tigloyl 10-DAB lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C27H38O10 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3 |
Clave InChI |
GADAUHGBDGVMET-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B14118388.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B14118396.png)

![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)
![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)

![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)

![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
